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Compound of Interest

Compound Name: Esreboxetine

Cat. No.: B1671265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chiral separation

of Esreboxetine, the (S,S)-enantiomer of Reboxetine, a selective norepinephrine reuptake

inhibitor. The document details established synthetic methodologies, including classical

resolution and asymmetric synthesis routes, and provides a comparative analysis of chiral

High-Performance Liquid Chromatography (HPLC) methods for its enantiomeric separation. All

quantitative data is presented in structured tables, and key experimental protocols are

described in detail. Visual diagrams generated using Graphviz are included to illustrate the

synthetic pathways and separation workflows.

Synthesis of Esreboxetine
The synthesis of enantiomerically pure Esreboxetine, (2S)-2-[(S)-(2-

ethoxyphenoxy)phenylmethyl]morpholine, can be achieved through several distinct strategies.

The primary approaches involve either the resolution of a racemic mixture of reboxetine or the

stereoselective synthesis of the desired (S,S)-enantiomer. This guide focuses on three

prominent methods: classical resolution using a chiral resolving agent, asymmetric synthesis

via Sharpless epoxidation, and an alternative asymmetric route commencing from a chiral

amino alcohol.

Classical Resolution of Racemic Reboxetine
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This method involves the synthesis of a racemic mixture of reboxetine followed by the

separation of the enantiomers using a chiral resolving agent, such as (S)-mandelic acid. The

process relies on the formation of diastereomeric salts with different solubilities, allowing for

their separation by crystallization.

Experimental Protocol: Classical Resolution using (S)-Mandelic Acid

Salt Formation: A solution of racemic reboxetine free base in a suitable solvent (e.g.,

ethanol) is treated with a solution of (S)-(+)-mandelic acid (approximately 0.5 equivalents).

Crystallization: The mixture is heated to ensure complete dissolution and then gradually

cooled to allow for the selective crystallization of the less soluble diastereomeric salt, the

(S,S)-reboxetine-(S)-mandelate salt.

Isolation and Purification: The crystalline salt is isolated by filtration and can be further

purified by recrystallization to enhance diastereomeric purity.

Liberation of Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium

hydroxide solution) to neutralize the mandelic acid and liberate the (S,S)-reboxetine free

base.

Extraction: The enantiomerically enriched reboxetine is extracted with an organic solvent and

isolated by evaporation of the solvent.
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Classical resolution of racemic reboxetine.

Asymmetric Synthesis via Sharpless Epoxidation
A more efficient approach to obtaining enantiomerically pure Esreboxetine is through

asymmetric synthesis, which avoids the lower theoretical yield of classical resolution. One

prominent method utilizes the Sharpless asymmetric epoxidation of cinnamyl alcohol to

establish the required stereochemistry early in the synthetic sequence.
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Experimental Protocol: Sharpless Asymmetric Epoxidation Route

Asymmetric Epoxidation: Cinnamyl alcohol is subjected to Sharpless asymmetric epoxidation

using titanium(IV) isopropoxide, diethyl D-tartrate, and tert-butyl hydroperoxide to yield

(2R,3R)-3-phenyl-2,3-epoxy-1-propanol with high enantioselectivity[2][3].

Epoxide Ring-Opening: The resulting chiral epoxide is reacted with 2-ethoxyphenol in the

presence of a base to open the epoxide ring, forming (2R,3S)-3-(2-ethoxyphenoxy)-3-

phenyl-1,2-propanediol.

Mesylation and Cyclization: The diol is then converted to a mesylate, followed by

intramolecular cyclization with a suitable amine source to form the morpholine ring, yielding

N-protected Esreboxetine.

Deprotection: The final step involves the removal of the protecting group to afford

Esreboxetine.
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Synthetic Pathway: Sharpless Epoxidation Route
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Asymmetric synthesis of Esreboxetine.

Asymmetric Synthesis from (S)-3-Amino-1,2-propanediol
An alternative asymmetric synthesis builds the chiral morpholine ring from a readily available

chiral starting material, (S)-3-amino-1,2-propanediol.

Experimental Protocol: Synthesis from (S)-3-Amino-1,2-propanediol
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Amide Formation: (S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form

the corresponding amide.

Cyclization: The amide undergoes intramolecular cyclization in the presence of a base (e.g.,

potassium tert-butoxide) to form the morpholinone ring.

Protection and Reduction: The hydroxyl group is protected, and the morpholinone is reduced

to the corresponding morpholine.

Introduction of Side Chains: The phenyl and 2-ethoxyphenoxy groups are introduced through

a series of reactions, including oxidation and nucleophilic substitution, to yield Esreboxetine.

This route has been reported to provide Esreboxetine in a 30% overall yield and 99% ee

over eight steps.
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Chiral Separation of Esreboxetine
The enantiomeric purity of Esreboxetine is critical for its therapeutic efficacy and is typically

determined by chiral High-Performance Liquid Chromatography (HPLC). The separation of

reboxetine enantiomers has been successfully achieved using various chiral stationary phases

(CSPs).

Experimental Workflow: Chiral HPLC Separation
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Workflow for chiral HPLC separation.

Comparative Table of Chiral HPLC Conditions
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Experimental Protocol: Chiral HPLC Separation

System Preparation: An HPLC system equipped with a suitable chiral column (e.g., Chiralcel

OD-H) is equilibrated with the chosen mobile phase until a stable baseline is achieved.

Sample Preparation: A solution of the Esreboxetine sample is prepared in a suitable

solvent, typically the mobile phase, at a known concentration.

Injection: A defined volume of the sample solution is injected onto the column.

Elution and Detection: The enantiomers are separated on the chiral stationary phase and

eluted with the mobile phase. The eluent is monitored by a detector (e.g., UV or

fluorescence) to generate a chromatogram.
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Data Analysis: The peak areas of the two enantiomers in the chromatogram are used to

calculate the enantiomeric excess (% ee) of the sample.

Conclusion
This technical guide has outlined the primary methodologies for the synthesis and chiral

separation of Esreboxetine. The choice between classical resolution and asymmetric

synthesis will depend on factors such as cost, desired efficiency, and scale of production.

Asymmetric synthesis, particularly routes that establish chirality early, generally offers a more

efficient pathway to the enantiomerically pure compound. For analytical purposes, chiral HPLC

provides a reliable and robust method for determining the enantiomeric purity of Esreboxetine,

with several effective chiral stationary phases and mobile phase combinations available. The

detailed protocols and comparative data presented herein are intended to serve as a valuable

resource for researchers and professionals in the field of drug development and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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